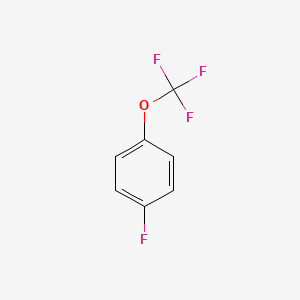

1-Fluoro-4-(trifluoromethoxy)Benzene

説明

Significance of Fluorinated Aromatic Compounds in Advanced Chemical Systems

The introduction of fluorine into aromatic compounds can dramatically alter their electronic properties, stability, and reactivity. numberanalytics.com Fluorine is the most electronegative element, and its presence on an aromatic ring withdraws electron density, which can influence the molecule's interactions and metabolic stability. numberanalytics.comtandfonline.com This strategic incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance the efficacy of drug candidates. tandfonline.comyoutube.com

Fluorination can lead to improved pharmacokinetic properties, such as increased metabolic stability and better membrane permeation, which enhances bioavailability. tandfonline.com The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making molecules more resistant to oxidative metabolism. beilstein-journals.org Furthermore, the substitution of hydrogen with fluorine, which is of a comparable size, can lead to stronger binding affinity with target proteins. tandfonline.com These attributes make fluorinated aromatics essential in the development of pharmaceuticals for treating a range of conditions, as well as in the creation of high-performance polymers and advanced materials that require high thermal and chemical stability. chemimpex.comnumberanalytics.comyoutube.com

Overview of Trifluoromethoxy Group Contribution to Molecular Properties

The trifluoromethoxy group (-OCF3) is a unique substituent that is increasingly important in pharmaceutical and agrochemical chemistry. beilstein-journals.orgmdpi.com It is recognized for its strong electron-withdrawing nature and for being one of the most lipophilic substituents. mdpi.comontosight.ai This high lipophilicity can significantly enhance a molecule's ability to cross cell membranes, a critical factor for the in vivo transport and uptake of drugs. beilstein-journals.orgmdpi.comontosight.ai

The trifluoromethoxy group offers a distinct combination of properties:

Metabolic Stability : The -OCF3 group is more resistant to enzymatic breakdown compared to other groups. mdpi.com The steric hindrance and the electron-withdrawing effect of the fluorine atoms protect the oxygen-carbon bond from oxidative metabolism by enzymes like CYP450. mdpi.com

Lipophilicity : It possesses a high Hansch lipophilicity parameter (π) of +1.04, which is even greater than the trifluoromethyl (-CF3) group's value of +0.88. mdpi.com This property is crucial for modulating a compound's ability to interact with biological targets. ontosight.ai

Electronic Characteristics : The strong electron-withdrawing nature of the -OCF3 group can influence the acidity and basicity of nearby functional groups, affecting how the molecule interacts within a biological system. tandfonline.commdpi.com

Despite its desirable properties, incorporating the trifluoromethoxy group into molecules presents synthetic challenges, making the development of new reagents and methods an active area of research. mdpi.com

Research Trajectory and Evolving Paradigms for 1-Fluoro-4-(trifluoromethoxy)Benzene

The research involving this compound is primarily focused on its utility as a key intermediate in organic synthesis. chemimpex.com Its dual-functionalized structure, with a reactive fluorine atom and the property-enhancing trifluoromethoxy group, makes it a valuable precursor for creating more complex fluorinated molecules. chemimpex.com Current research paradigms are centered on leveraging this compound to design novel therapeutic agents and advanced materials. chemimpex.com

In medicinal chemistry, it is used in the synthesis of fluorinated pharmaceuticals where the goal is to improve metabolic stability and bioavailability. In materials science, the trifluoromethoxy group contributes to enhanced chemical resistance and thermal stability in polymers and coatings. chemimpex.com The trajectory of research points towards the development of more efficient and selective synthetic methods to incorporate the 1-fluoro-4-(trifluoromethoxy)phenyl moiety into a diverse range of molecular architectures. This includes advancements in cross-coupling reactions and other functionalization techniques that utilize the compound's unique reactivity. beilstein-journals.org The ongoing exploration of its synthetic applications continues to expand its role in the creation of next-generation chemicals and materials.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 352-67-0 scbt.comchemnet.com |

| Molecular Formula | C₇H₄F₄O scbt.com |

| Molecular Weight | 180.10 g/mol |

| Boiling Point | 104-105 °C |

| Density | 1.323 g/cm³ |

| Flash Point | 15-16 °C |

Table 2: Comparison of Fluorinated Substituents

| Substituent Group | Hansch Lipophilicity Parameter (π) | Key Characteristics |

|---|---|---|

| Trifluoromethoxy (-OCF₃) | +1.04 mdpi.com | Highly lipophilic, strong electron-withdrawer, enhances metabolic stability. mdpi.comontosight.ai |

| Trifluoromethyl (-CF₃) | +0.88 mdpi.com | Lipophilic, strong electron-withdrawer, increases stability. beilstein-journals.orgmdpi.com |

Structure

3D Structure

特性

IUPAC Name |

1-fluoro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULMJGDXANEQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188699 | |

| Record name | p,alpha,alpha,alpha-Tetrafluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352-67-0 | |

| Record name | 1-Fluoro-4-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethoxy)fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,alpha,alpha,alpha-Tetrafluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p,α,α,α-tetrafluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(TRIFLUOROMETHOXY)FLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY6RDC3FBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Fluoro 4 Trifluoromethoxy Benzene and Its Derivatives

Established Synthetic Pathways for Aryl Trifluoromethoxy Ethers

Traditional methods for the synthesis of aryl trifluoromethoxy ethers, including 1-fluoro-4-(trifluoromethoxy)benzene, have laid the groundwork for the production of these valuable compounds. These pathways often involve harsh reaction conditions and hazardous reagents.

Nucleophilic Substitution Reactions in the Preparation of Trifluoromethyl Ethers

Nucleophilic substitution represents a foundational approach for the synthesis of aryl trifluoromethyl ethers. One of the earliest methods involves the displacement of chlorine atoms from a trichloromethyl group attached to an aromatic ring with fluoride (B91410) ions. This transformation is typically achieved using reagents like anhydrous hydrogen fluoride or antimony trifluoride, often in the presence of a catalyst such as antimony pentachloride. beilstein-journals.orgnih.gov

A more direct nucleophilic trifluoromethoxylation approach utilizes reagents capable of delivering a trifluoromethoxide (OCF3⁻) anion. One such reagent is tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF3). nih.gov The trifluoromethoxide anion is a relatively weak nucleophile but can displace good leaving groups, such as triflates, under mild conditions. nih.gov

Recent advancements have also explored the use of hypervalent iodine compounds as CF3-transfer agents, which can lead to the formation of trifluoromethyl ethers alongside C-trifluoromethylation products. nih.gov

Chlorination/Fluorination Sequences for Trifluoromethoxybenzene Synthesis

A common and well-established route to trifluoromethoxybenzenes starts from substituted anisoles. beilstein-journals.orgnih.gov This two-step process begins with the radical chlorination of the methoxy (B1213986) group to form an aryl trichloromethyl ether. beilstein-journals.orggoogle.com This intermediate is then subjected to a halogen exchange reaction, where the chlorine atoms are replaced by fluorine using a fluorinating agent. beilstein-journals.orggoogle.com

The chlorination step can be challenging as it may lead to unwanted chlorination of the aromatic ring, especially with electron-rich anisoles. beilstein-journals.org Following chlorination, the resulting trichloromethoxybenzene is treated with anhydrous hydrogen fluoride (HF) or a mixture of antimony trifluoride (SbF3) and a catalytic amount of antimony pentachloride (SbCl5) to yield the desired trifluoromethoxybenzene. beilstein-journals.orgnih.gov

An alternative approach developed by Yarovenko and Vasil'eva utilizes aryl chlorothionoformates, which are converted to trichloromethyl aryl ethers by chlorination. beilstein-journals.orgnih.gov These intermediates are subsequently fluorinated to provide the final trifluoromethyl aryl ethers. beilstein-journals.orgnih.gov A simplified one-pot procedure has also been developed where a phenol (B47542) is heated with tetrachloromethane and anhydrous hydrogen fluoride in the presence of a catalyst like boron trifluoride. beilstein-journals.orgnih.gov

| Substrate (Phenol) | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenol | CCl4, HF, BF3 | 150 | 3 | 33 | beilstein-journals.orgnih.gov |

| 4-Chlorophenol | CCl4, HF, BF3 | 150 | 8 | 80 | beilstein-journals.orgnih.gov |

| 4-Nitrophenol | CCl4, HF, BF3 | 150 | 8 | 90 | beilstein-journals.orgnih.gov |

| 4-Cyanophenol | CCl4, HF | 150 | 8 | - | google.com |

Preparation via Fluoroformates and Sulfur Tetrafluoride

In 1964, W. Sheppard reported a method for the synthesis of aryl trifluoromethyl ethers that proceeds through an aryl fluoroformate intermediate. beilstein-journals.orgnih.gov In this two-step process, a phenol is first reacted with carbonyl fluoride (COF2) to generate the corresponding aryl fluoroformate. google.com This intermediate is then treated with sulfur tetrafluoride (SF4), often in the presence of anhydrous hydrogen fluoride, at elevated temperatures to produce the aryl trifluoromethyl ether. beilstein-journals.orgnih.govgoogle.com

This method, however, involves the use of highly toxic and hazardous reagents like COF2 and SF4, which has limited its industrial application. beilstein-journals.orgnih.gov The reactions are typically carried out in pressure vessels at temperatures ranging from 100 to 175 °C. nih.gov

| Phenol | Step 1 Reagent | Step 2 Reagent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenol | COF2 | SF4/HF | 160 | 75 | nih.gov |

| 4-Fluorophenol | COF2 | SF4/HF | 160 | 65 | nih.gov |

| 4-Nitrophenol | COF2 | SF4/HF | 175 | 85 | nih.gov |

| 4-Methylphenol | COF2 | SF4/HF | 160 | 80 | nih.gov |

Advanced and Green Chemistry Approaches in this compound Synthesis

In an effort to develop more efficient, safer, and environmentally friendly synthetic routes, researchers have explored advanced methodologies such as microwave-assisted synthesis and catalyst-mediated coupling reactions.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The application of microwave irradiation can be particularly beneficial for the synthesis of aryl ethers. tsijournals.comresearchgate.net For instance, the alkylation of alcohols to form alkyl aryl ethers has been successfully achieved in minutes at room temperature under microwave irradiation. tsijournals.com

While specific microwave-assisted procedures for the direct synthesis of this compound are not extensively documented in the provided search results, the general principles of microwave chemistry suggest its potential applicability. Microwave heating has been successfully used for the synthesis of various fluorinated aromatic compounds. researchgate.netdpkmr.edu.in For example, a facile and versatile amination of fluorobenzenes has been developed under microwave irradiation without the need for a strong base or catalyst. researchgate.net Such methodologies highlight the potential for developing rapid and efficient microwave-based protocols for the synthesis of this compound and its derivatives.

Catalyst-Mediated Coupling Reactions for Derivative Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer a versatile platform for the synthesis of derivatives of this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the synthesis of biaryl compounds and other derivatives. mdpi.commdpi.com For instance, 1-bromo-4-(trifluoromethoxy)benzene (B1268045) can serve as a substrate in Suzuki coupling reactions with various boronic acids to introduce a wide range of substituents onto the aromatic ring. mdpi.com Palladium catalysts are also effective in trifluoromethylation reactions of aryl chlorides, expanding the scope of accessible trifluoromethylated aromatic compounds. nih.gov Furthermore, palladium-catalyzed Heck-type reactions have been developed for the efficient synthesis of fluoroalkylated alkenes. nih.gov

Copper-catalyzed reactions also play a crucial role in the synthesis of fluorinated aromatic compounds. rsc.org Copper-mediated coupling of aryl halides with nucleophilic trifluoromethylating agents is a common strategy, although it is often limited to more reactive aryl iodides. nih.gov However, advancements in catalyst design are expanding the scope of these reactions to include less reactive aryl chlorides and bromides. acs.org Copper catalysts have also been employed for the direct C-H trifluoromethylation of quinones and other aromatic systems. acs.org

| Reaction Type | Catalyst | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Aryl Halides, Boronic Acids | Biaryls | mdpi.commdpi.com |

| Trifluoromethylation | Palladium | Aryl Chlorides | Aryl Trifluoromethyls | nih.gov |

| Heck-Type Reaction | Palladium | Fluoroalkyl Halides, Alkenes | Fluoroalkylated Alkenes | nih.gov |

| Trifluoromethylation | Copper | Aryl Halides | Aryl Trifluoromethyls | nih.govacs.org |

| Fluoro-carboalkynylation | Copper | Alkenes | Trifluoromethyl Allenes | rsc.org |

Synthesis of Key Intermediates and Related Compounds

Synthesis of Brominated Analogs (e.g., 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene)

The synthesis of brominated analogs is essential for creating intermediates used in cross-coupling reactions. A selective synthesis for 1-bromo-3-(trifluoromethoxy)benzene (B1268021) has been developed to achieve high yields and avoid the formation of polybrominated byproducts. google.com

One effective method starts from 2- or 4-trifluoromethoxyaniline. google.com The process involves two main steps:

Bromination: The aniline (B41778) derivative is brominated using a brominating agent that releases the electrophile Br+ in an acidic medium. The reaction is typically carried out at a temperature between -5°C and room temperature. google.com Using a weak acid like acetic acid can also serve as the solvent. google.com

Deamination: The resulting bromo-trifluoromethoxyaniline intermediate undergoes deamination. This is achieved through diazotization with an inorganic or organic nitrite (B80452) in the presence of an acid, followed by a de-diazotation step using a reducing agent such as hypophosphorous acid or an alcohol. google.com

This selective process provides excellent yields without requiring the protection (deactivation) of the amino group before bromination. google.com

Another common bromination method involves the direct electrophilic bromination of a trifluoromethoxybenzene precursor. For example, 1-bromo-4-(trifluoromethoxy)benzene can be synthesized by reacting trifluoromethoxybenzene with liquid bromine and iron powder under reflux conditions at 100°C for 16 hours, yielding the product as a yellow liquid.

Synthesis of Chloro- and Bromo-methylated Derivatives

Chloromethylated and bromomethylated derivatives serve as important building blocks for introducing a methylene (B1212753) bridge to the aromatic ring. The synthesis of these compounds can be achieved through chloromethylation reactions.

For instance, the synthesis of 1-chloromethyl-2,4,5-trifluorobenzene, a related compound, is performed by reacting 1,2,4-trifluorobenzene (B1293510) with a chloromethylation reagent and a Lewis acid. google.com The chloromethylation reagent can be a compound like chloromethyl methyl ether, dichloro-methyl ether, or chloromethyl acetyl chloride. google.com Lewis acids such as aluminum chloride, tin tetrachloride, or zinc chloride are used to catalyze the reaction. google.com This methodology, known as the Blanc chloromethylation, can be adapted for the synthesis of derivatives like 1-chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene. biosynth.comacs.org

A patent describes the bromination of p-fluorotoluene to the corresponding benzotribromide, indicating that radical bromination of the methyl group on similar aromatic rings is a feasible synthetic strategy. stackexchange.com

Synthesis of Trifluoromethylsulfonyl Derivatives

Trifluoromethylsulfonyl (-SO₂CF₃) derivatives are of interest due to the strong electron-withdrawing nature of the trifluoromethylsulfonyl group. The synthesis of compounds bearing this functional group often involves multi-step sequences. While a direct trifluoromethylsulfonylation of this compound is not readily found, general methods for synthesizing trifluoromethylated arenes can be considered. These methods often rely on the pre-introduction of a trifluoromethyl group onto a precursor that is then elaborated into the final aromatic compound. researchgate.netresearchgate.net

Synthesis of Ethoxy- and Nitrophenyl-Derivatives

The synthesis of ethoxy derivatives can be achieved through Williamson ether synthesis. For example, 3-fluoro-ethoxy benzene (B151609) is formed by reacting 3-fluorophenol (B1196323) with ethyl iodide. prepchem.com This product can then be nitrated with nitric acid to yield 2-ethoxy-4-fluoronitrobenzene. prepchem.com

Nitrophenyl derivatives are typically synthesized via electrophilic nitration or through coupling reactions. The nitration of trifluoromethoxybenzene with a mixture of nitric and sulfuric acids primarily yields the para-substituted product, 1-nitro-4-(trifluoromethoxy)benzene. google.com For more complex structures, such as 1-fluoro-4-(3-nitrophenyl)benzene, Suzuki-Miyaura coupling reactions are employed. chemicalbook.com For instance, the coupling of a boronic acid derivative with a halogenated nitrobenzene (B124822) in the presence of a palladium catalyst is a common strategy. chemicalbook.com Another method involves the reaction of a polychloronitrobenzene with an alkali metal fluoride in a solvent like sulpholane to produce fluoronitrobenzene derivatives. google.com

Table 2: Summary of Synthetic Methodologies for Derivatives This table is interactive. Users can sort and filter the data.

| Derivative Type | Example Compound | Starting Material(s) | Key Reagents/Reaction Type |

|---|---|---|---|

| Brominated Analog | 1-Bromo-3-(trifluoromethoxy)benzene | 4-Trifluoromethoxyaniline | Bromination (Br⁺ source), Deamination (NaNO₂, H⁺) |

| Chloro-methylated | 1-Chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene | 1-Chloro-4-(trifluoromethoxy)benzene | Chloromethylation (e.g., CH₂O, HCl, ZnCl₂) |

| Ethoxy-Derivative | 2-Ethoxy-4-fluoronitrobenzene | 3-Fluorophenol, Ethyl iodide | Williamson Ether Synthesis, Nitration |

| Nitrophenyl-Derivative | 1-Nitro-4-(trifluoromethoxy)benzene | Trifluoromethoxybenzene | Electrophilic Nitration (HNO₃, H₂SO₄) |

| Nitrophenyl-Derivative | 1-Fluoro-4-(3-nitrophenyl)benzene | (3-Nitrophenyl)boronic acid, 1-Bromo-4-fluorobenzene | Suzuki-Miyaura Coupling (Pd catalyst) |

Advanced Spectroscopic and Computational Characterization of 1 Fluoro 4 Trifluoromethoxy Benzene

Vibrational Spectroscopy Studies (FTIR, FT-Raman)

Analysis of Molecular Vibrational Frequencies and Normal Modes

The primary vibrational modes can be categorized as follows:

C-H Vibrations: The aromatic C-H stretching vibrations are expected to appear in the 3125-3080 cm⁻¹ region. The corresponding in-plane and out-of-plane bending modes for the C-H groups occur at lower frequencies.

Benzene (B151609) Ring Vibrations: The C-C stretching vibrations within the aromatic ring typically produce a series of bands between 1620 cm⁻¹ and 1400 cm⁻¹. The ring breathing mode, a symmetric stretching of the entire ring, is also a characteristic feature.

C-F Vibrations: The C-F stretching vibration is known to be sensitive to its electronic environment but generally appears in a broad range between 1360-1000 cm⁻¹. irphouse.com For fluorobenzene (B45895), a strong band around 1230 cm⁻¹ is often assigned to this mode. In-plane and out-of-plane C-F bending modes are expected at lower wavenumbers, typically below 550 cm⁻¹. irphouse.com

Trifluoromethoxy Group Vibrations: This group has several characteristic vibrations. The C-O stretching vibration is expected in the 1290-1200 cm⁻¹ region. The C-F₃ group gives rise to strong asymmetric and symmetric stretching vibrations, typically observed at high frequencies (e.g., ~1285 cm⁻¹ and ~1165 cm⁻¹, respectively, in related molecules). The deformation modes of the CF₃ group (scissoring, wagging, rocking) appear at lower frequencies.

A summary of the predicted vibrational frequency ranges and their assignments is presented in the table below.

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| 3125 - 3080 | Aromatic C-H Stretching |

| 1620 - 1400 | Aromatic C-C Ring Stretching |

| ~1285 | Asymmetric CF₃ Stretching |

| ~1255 | C-O Stretching |

| ~1230 | C-F Stretching |

| ~1165 | Symmetric CF₃ Stretching |

| 900 - 650 | Aromatic C-H Out-of-Plane Bending |

| < 600 | CF₃ and C-F Deformation Modes |

This table represents predicted values based on data from analogous compounds.

Conformational Analysis via Vibrational Spectroscopy

For 1-Fluoro-4-(trifluoromethoxy)benzene, conformational isomerism can arise from the rotation around the aryl—oxygen (C—O) single bond. This rotation would alter the orientation of the trifluoromethoxy group relative to the plane of the benzene ring. Different conformers, such as a planar structure where a C-F bond of the CF₃ group lies in the plane of the ring versus a non-planar (gauche) structure, would possess distinct potential energies and slightly different vibrational frequencies.

While no specific conformational studies for this molecule were found, the principles of vibrational spectroscopy can be applied. By recording spectra at varying temperatures, it is possible to observe changes in the relative intensities of certain IR or Raman bands. If multiple conformers exist in equilibrium, the bands corresponding to the higher-energy conformer would decrease in intensity as the temperature is lowered. This technique allows for the identification of different stable conformers and the determination of their relative energies. However, without experimental data, the conformational landscape of this compound remains a subject for future computational and experimental investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise electronic and structural environment of nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is characteristic of a 1,4-disubstituted aromatic ring. Due to the different electronic effects of the fluorine and trifluoromethoxy substituents, the four aromatic protons are not chemically equivalent. They form a complex second-order spin system, often referred to as an AA'BB' system.

H-2/H-6: These protons are ortho to the fluorine atom and meta to the trifluoromethoxy group. Their chemical shift is primarily influenced by the fluorine atom.

H-3/H-5: These protons are meta to the fluorine atom and ortho to the trifluoromethoxy group.

The signals for these two groups of protons appear as two distinct multiplets in the aromatic region of the spectrum. The multiplicity arises from couplings between the protons themselves (ortho, meta, and para H-H coupling) and, crucially, from coupling to the ¹⁹F nucleus (H-F coupling). The ortho H-F coupling (³JHF) is typically larger than the meta H-F coupling (⁴JHF), further splitting the signals and complicating the pattern.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2, H-6 | ~7.1-7.3 | Multiplet (approx. triplet or ddd) |

| H-3, H-5 | ~7.2-7.4 | Multiplet (approx. doublet of doublets) |

This table represents predicted values and multiplicities.

¹³C NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals: four for the aromatic carbons and two for the trifluoromethoxy group (one for the carbon and one for the fluorine-coupled carbon, though the latter is often described as a single signal with coupling).

C-1 (C-F): This carbon will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. Its chemical shift will be significantly downfield.

C-2/C-6: These carbons, ortho to the C-F bond, will show a smaller two-bond coupling (²JCF), appearing as a doublet.

C-3/C-5: These carbons, meta to the C-F bond, will show an even smaller three-bond coupling (³JCF), which may or may not be resolved.

C-4 (C-O): This carbon's chemical shift is influenced by the attached oxygen and the trifluoromethoxy group.

CF₃: The carbon of the trifluoromethoxy group will be split into a quartet by the three attached fluorine atoms due to the large one-bond ¹³C-¹⁹F coupling (¹JCF).

| Carbon Atom | Predicted Chemical Shift (ppm) | ¹⁹F Coupling | Multiplicity (Proton Decoupled) |

| C-1 | ~160 | Large ¹JCF | Doublet |

| C-2 / C-6 | ~117 | ²JCF | Doublet |

| C-3 / C-5 | ~123 | ³JCF | Doublet (or Singlet) |

| C-4 | ~147 | Minor | Singlet |

| -OCF₃ | ~121 | Large ¹JCF | Quartet |

This table represents predicted values based on substituent effects and data from analogous compounds.

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is particularly informative for this molecule, as it contains two distinct fluorine environments. wikipedia.org The large chemical shift dispersion of ¹⁹F NMR makes it highly sensitive to subtle changes in the electronic environment. wikipedia.orgnih.gov

Two primary signals are expected:

Aromatic Fluorine (Ar-F): The fluorine atom attached directly to the benzene ring typically resonates in the range of -100 to -125 ppm (relative to CFCl₃). ucsb.edu This signal would be split into a multiplet, likely a triplet of triplets or a more complex pattern, due to coupling with the two ortho protons (³JHF) and the two meta protons (⁴JHF).

Trifluoromethoxy Fluorine (-OCF₃): The three equivalent fluorine atoms of the trifluoromethoxy group are expected to resonate in a different region, typically between -57 and -65 ppm. wikipedia.org This signal is often a sharp singlet, as long-range couplings to the aromatic protons are usually very small or unresolved.

| Fluorine Environment | Predicted Chemical Shift (ppm) vs CFCl₃ | Multiplicity |

| Ar-F | -100 to -125 | Multiplet |

| -OCF ₃ | -57 to -65 | Singlet |

This table represents predicted values based on typical chemical shift ranges for organofluorine compounds. ucsb.edualfa-chemistry.com

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In the mass spectrum of this compound (molecular weight: 180.1 g/mol ), the molecular ion peak, [C₇H₄F₄O]⁺˙, would be observed at a mass-to-charge ratio (m/z) of 180.

While detailed experimental fragmentation data for this specific molecule is not extensively published, the fragmentation pattern can be predicted based on the known behavior of related aromatic compounds. core.ac.ukyoutube.com The radical cation of benzene and its derivatives are prototype ions in the gas-phase ion chemistry of alkylbenzenes. core.ac.uk The fragmentation is typically driven by the stability of the resulting ions and neutral fragments. For this compound, cleavage of the bonds connecting the substituents to the aromatic ring is expected.

Common fragmentation pathways would likely include:

Loss of a trifluoromethyl radical (•CF₃): Cleavage of the O-CF₃ bond would result in a fragment ion at m/z 111.

Loss of the trifluoromethoxy radical (•OCF₃): This would lead to the formation of a fluorophenyl cation at m/z 95.

Loss of a fluorine atom (•F): This fragmentation would produce an ion at m/z 161.

Formation of the phenyl cation: The mass spectrum of benzene itself shows a prominent fragment ion for the phenyl cation (m/z 77). mdpi.com It is plausible that sequential losses from the molecular ion of this compound could also lead to an ion at this m/z value.

The analysis of low molecular weight analytes by mass spectrometry can sometimes be complicated by the lability of functional groups. bris.ac.uk Techniques like Atmospheric Pressure Chemical Ionization (APCI) are often employed for such molecules, as they tend to produce intact molecular species with logical neutral losses. bris.ac.uk

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 180 | [C₇H₄F₄O]⁺˙ (Molecular Ion) | - |

| 161 | [C₇H₄F₃O]⁺ | •F |

| 111 | [C₇H₄FO]⁺ | •CF₃ |

| 95 | [C₆H₄F]⁺ | •OCF₃ |

| 77 | [C₆H₅]⁺ | •F, •OCF₃, -H |

Quantum Chemical Computations and Theoretical Analysis

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, geometry, and other physicochemical properties of molecules, providing insights that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net For this compound, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G*, have been employed to determine its optimized geometry. acs.org These theoretical studies are often conducted in conjunction with experimental methods like gas electron diffraction (GED). acs.org

Calculations have shown that the preferred geometric structure of this compound involves a perpendicular conformation, where the C-O-C plane of the trifluoromethoxy group is orthogonal to the plane of the benzene ring. acs.org

In addition to molecular structure, DFT calculations are used to predict vibrational frequencies. The calculated harmonic vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental data from FT-IR and FT-Raman spectroscopy. ajchem-a.com This combined experimental and theoretical approach allows for a detailed interpretation of the vibrational spectra and a confident assignment of the fundamental vibrational modes of the molecule. researchgate.net

Ab initio calculations, which are based on first principles without the inclusion of empirical parameters, are crucial for studying the conformational landscape of molecules. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), along with DFT methods like B3LYP, have been applied to study the conformational properties of this compound. acs.org

These calculations investigate the potential energy surface as a function of the torsion angle around the C(aryl)-O bond. For this compound, calculations using HF, MP2, and B3LYP methods with 6-31G* basis sets consistently predict a single energy minimum corresponding to the perpendicular conformation. acs.org The planar conformation, where the trifluoromethoxy group lies in the same plane as the benzene ring, is predicted to be a transition state with a higher energy. acs.org The energy difference between the perpendicular minimum and the planar transition state is calculated to be in the range of 0.6-1.8 kcal/mol, depending on the level of theory. acs.org More advanced calculations using a larger basis set (B3LYP/cc-pVTZ) suggest the possibility of a very shallow secondary minimum for the planar conformer, though it is about 0.6 kcal/mol higher in energy than the perpendicular structure. acs.org

| Method | Basis Set | Conformation | Relative Energy (kcal/mol) |

|---|---|---|---|

| HF, MP2, B3LYP | 6-31G | Perpendicular | 0 (Minimum) |

| HF, MP2, B3LYP | 6-31G | Planar | 0.6 - 1.8 (Transition State) |

| B3LYP | cc-pVTZ | Perpendicular | 0 (Minimum) |

| B3LYP | cc-pVTZ | Planar | ~0.6 (Shallow Minimum) |

Computational methods are used to quantify these effects. Aromaticity can be evaluated using various indices, including magnetic criteria like the Nucleus-Independent Chemical Shift (NICS) and geometric criteria such as the Harmonic Oscillator Model of Aromaticity (HOMA). chem8.org NICS calculations, for instance, probe the magnetic shielding at the center of the ring to measure the extent of the ring current, a hallmark of aromaticity.

Molecular polarity is determined by the vector sum of all individual bond dipoles in the molecule. The significant electronegativity of the fluorine and oxygen atoms, and the fluorine atoms in the trifluoromethyl group, creates substantial bond dipoles. Quantum chemical calculations can precisely compute the molecular dipole moment, providing a quantitative measure of the compound's polarity. This, in turn, influences its solubility, boiling point, and intermolecular interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density (ρ) to understand chemical bonding. sciencesconf.org This analysis involves locating critical points in the electron density topology, such as bond critical points (BCPs), which exist between two bonded atoms.

For this compound, a QTAIM analysis would characterize the nature of the covalent bonds within the molecule (C-C, C-H, C-F, C-O). The properties at the BCPs are particularly revealing:

The value of the electron density (ρb): Higher values indicate a greater accumulation of charge between the nuclei, typical of covalent bonds.

The Laplacian of the electron density (∇²ρb): The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρb < 0, characteristic of shared-shell, covalent interactions) or depleted (∇²ρb > 0, characteristic of closed-shell interactions, like ionic bonds or van der Waals forces). sciencesconf.org

By examining these quantities for the various bonds in this compound, one can quantify the electronic effects of the F and OCF₃ substituents on the aromatic ring. Furthermore, Natural Bond Orbital (NBO) analysis can be used to study charge transfer and delocalization of charge due to intramolecular interactions. researchgate.net

Ion Mobility-Mass Spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. nih.gov A key parameter derived from this technique is the Collision Cross Section (CCS), which is a measure of the ion's rotational average projected area. nih.gov CCS values serve as a unique molecular identifier, aiding in the characterization of unknown compounds in complex mixtures. nih.govresearchgate.net

Given the limited availability of experimental CCS data in reference libraries, theoretical prediction methods are of great importance. nih.gov Computational tools can predict the CCS value for a given ion, such as the molecular ion of this compound. The general workflow involves:

Generating a 3D structure of the ion, typically optimized using quantum chemical methods like DFT.

Simulating the interactions and collisions between the ion and a buffer gas (e.g., nitrogen or helium) under the influence of an electric field.

Calculating the theoretical drift time, from which the CCS value is derived.

These predicted CCS values can then be compared with experimental data to increase confidence in compound identification. nih.gov Both computational modeling and machine learning-based approaches have been developed for accurate CCS prediction. nih.gov

Chemical Reactivity and Transformation Studies of 1 Fluoro 4 Trifluoromethoxy Benzene

Nucleophilic Aromatic Substitution Reactions

The presence of the strongly electron-withdrawing trifluoromethoxy (-OCF3) group, in conjunction with the fluorine atom, deactivates the benzene (B151609) ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNAr). nih.govnih.gov In these reactions, a potent nucleophile attacks the carbon atom bearing a leaving group, displacing it.

For 1-fluoro-4-(trifluoromethoxy)benzene, the carbon atom attached to the fluorine is a prime site for nucleophilic attack. This is because the cumulative inductive effect of the -OCF3 group and the fluorine atom renders the aromatic ring electron-deficient. In the context of SNAr reactions, fluoride (B91410) is an effective leaving group, a phenomenon attributed to the high electronegativity of fluorine which polarizes the C-F bond and facilitates the rate-determining nucleophilic attack step. nih.gov

Common nucleophiles such as amines, alkoxides, and hydroxides can displace the fluoride ion. For example, reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding anilines, while reaction with sodium methoxide (B1231860) would produce 1-methoxy-4-(trifluoromethoxy)benzene. The reaction typically proceeds under thermal conditions and may be facilitated by the use of a polar aprotic solvent.

| Nucleophile (Nu:) | Product | Typical Conditions |

| Ammonia (NH₃) | 4-(Trifluoromethoxy)aniline | Heat, Pressure |

| Piperidine | 1-(Piperidin-1-yl)-4-(trifluoromethoxy)benzene | Heat, Polar Aprotic Solvent (e.g., DMF) |

| Sodium Methoxide (NaOCH₃) | 1-Methoxy-4-(trifluoromethoxy)benzene | Heat, Methanol |

This table presents representative examples of potential Nucleophilic Aromatic Substitution reactions involving this compound, based on established principles of SNAr on activated fluoroarenes.

Oxidation and Reduction Reactions

The this compound molecule is exceptionally stable towards both oxidation and reduction. The trifluoromethoxy group is known to be highly resistant to a wide range of chemical conditions, including attack by common oxidizing and reducing agents. nih.govmdpi.com This stability is a result of the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which protect the ether oxygen from engaging in reactions.

Similarly, the aromatic ring, being deactivated by two electron-withdrawing groups, is resistant to oxidative degradation except under very harsh conditions. The C-F bond is also highly stable and not susceptible to reduction by common chemical reagents.

While the molecule itself is robust, functional groups introduced onto the ring can undergo redox reactions. For instance, if a nitro group were introduced to the ring (see section 4.4.1), it could be selectively reduced to an amine group using standard reducing agents like H₂ with a palladium catalyst or iron in acidic media, without affecting the fluorine or trifluoromethoxy moieties.

Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. However, utilizing this compound directly in these reactions is challenging due to the high strength of the carbon-fluorine bond. nih.govresearchgate.net Standard coupling reactions like the Suzuki-Miyaura coupling typically employ aryl halides (Br, I) or triflates as the electrophilic partner because the C-Br and C-I bonds are weaker and more readily undergo oxidative addition to the metal catalyst (e.g., palladium).

Despite this challenge, significant advances have been made in the field of C-F bond activation. mdpi.comchem8.org Specialized catalytic systems, often based on nickel or palladium with carefully designed ligands, can cleave the inert C-F bond and enable cross-coupling reactions. nih.govmdpi.com For this compound, such a reaction would likely require forcing conditions and a highly active catalyst. The strong electron-withdrawing nature of the substituents would influence the electronic properties of the C-F bond, making its activation a specific synthetic problem.

A hypothetical Suzuki-Miyaura coupling reaction is outlined in the table below, emphasizing the specialized components required for such a transformation.

| Reaction Component | Example | Role |

| Aryl Fluoride | This compound | Electrophile |

| Boronic Acid | Phenylboronic Acid | Nucleophile |

| Catalyst | Nickel or Palladium Complex with specific phosphine (B1218219) ligands | Facilitates C-F bond cleavage and C-C bond formation |

| Base | Strong base (e.g., K₃PO₄, Cs₂CO₃) | Promotes transmetalation step |

| Solvent | Anhydrous, polar aprotic (e.g., Dioxane, Toluene) | Reaction Medium |

| Product | 4-(Trifluoromethoxy)biphenyl | Coupled Product |

This table illustrates the general components for a challenging Suzuki-Miyaura coupling involving C-F bond activation.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the this compound ring is significantly disfavored due to the strong deactivating, electron-withdrawing effects of both the fluorine atom and the trifluoromethoxy group. However, under forcing conditions, such as with a mixture of concentrated nitric acid and sulfuric acid, nitration can be achieved.

The regioselectivity of the reaction is determined by the directing effects of the existing substituents.

Fluorine is an ortho-, para-director.

Trifluoromethoxy (-OCF3) is a strongly deactivating group and is considered a meta-director. columbia.edu

In this compound, the two groups are para to one another. The positions ortho to the fluorine (C2 and C6) are simultaneously meta to the trifluoromethoxy group. Therefore, the directing effects of both substituents reinforce each other, directing the incoming nitronium ion (NO₂⁺) exclusively to the positions ortho to the fluorine atom. libretexts.org

| Reactants | Reagents | Main Product |

| This compound | Concentrated HNO₃ / Concentrated H₂SO₄ | 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene |

Stability and Reactivity of Fluorinated Moieties under Varied Conditions

The trifluoromethoxy group is renowned for its high stability under a vast range of conditions, including exposure to strong acids. nih.gov This chemical inertness is one of the key properties that makes the -OCF3 group a valuable substituent in pharmaceuticals and agrochemicals. mdpi.com

However, this stability has its limits. Under superacidic conditions, specifically in the presence of a strong Lewis acid combined with hydrogen fluoride (e.g., HF/SbF₅), the trifluoromethoxy group can become labile. researchgate.netresearchgate.net Research has shown that for some trifluoromethoxybenzene derivatives, these conditions can lead to the cleavage of the C-O bond or other rearrangements. researchgate.net For substrates where the para-position is unsubstituted, this can result in the loss of the trifluoromethyl moiety. researchgate.netresearchgate.net In the case of this compound, the para-position relative to the -OCF3 group is blocked by the fluorine atom, which would prevent this specific decomposition pathway but may allow for other transformations, such as reaction at an ortho position. researchgate.net Nevertheless, outside of these highly specialized and harsh Lewis acid/HF systems, the trifluoromethoxy group is considered exceptionally stable in acidic media.

Stability under Basic Conditions

The stability of this compound under basic conditions is a critical aspect of its chemical reactivity profile. The presence of two distinct types of carbon-fluorine bonds—the aromatic C-F bond and the C-F bonds of the trifluoromethoxy group—imparts a complex reactivity pattern. The benzene ring is activated towards nucleophilic attack due to the electron-withdrawing nature of both the fluorine and trifluoromethoxy substituents.

Generally, fluoroaromatic compounds exhibit enhanced reactivity towards nucleophiles, and this reactivity is further increased by the presence of additional electron-withdrawing groups. In the case of this compound, the fluorine atom is susceptible to displacement by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The trifluoromethoxy group, being a strong electron-withdrawing group, activates the aromatic ring, particularly at the para-position where the fluorine atom is located, making it a good leaving group in the presence of a potent nucleophile.

It is important to note that the trifluoromethoxy group itself is generally stable under basic conditions and is less prone to hydrolysis compared to the aromatic C-F bond in this activated system.

C-F Bond Activation Studies

The activation of the carbon-fluorine (C-F) bond in this compound is a key area of research, driven by the potential to introduce new functional groups and synthesize more complex molecules. C-F bonds are the strongest single bonds in organic chemistry, and their activation typically requires the use of transition metal catalysts.

Research in the broader field of fluoroaromatics has demonstrated that palladium and rhodium complexes are effective catalysts for C-F bond activation. These reactions often proceed through an oxidative addition of the C-F bond to a low-valent metal center. The electron-withdrawing trifluoromethoxy group in this compound influences the electronic properties of the aromatic ring, which can, in turn, affect the efficiency and regioselectivity of the C-F bond activation process.

While specific studies focusing exclusively on the C-F bond activation of this compound are limited, related research on structurally similar compounds provides valuable insights. For instance, studies on other fluoroarenes have shown that palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, can be achieved through the activation of a C-F bond. These transformations typically require specific ligands to facilitate the catalytic cycle.

Similarly, rhodium-catalyzed C-F bond activation has been explored for various fluoroarenes, often leading to hydrodefluorination or the formation of new carbon-carbon bonds. The reaction conditions, including the choice of catalyst, ligands, and additives, are crucial in determining the outcome of these transformations.

Table 1: Summary of General Reactivity and Transformation Studies

Applications of 1 Fluoro 4 Trifluoromethoxy Benzene in Advanced Materials Science

Organic Optoelectronic Materials Development

The strategic incorporation of fluorine and trifluoromethoxy groups is a key methodology for tuning the electronic and physical properties of organic semiconducting materials. 1-Fluoro-4-(trifluoromethoxy)benzene is utilized as a foundational chemical scaffold for creating more complex molecules designed for optoelectronic applications.

In the field of Organic Light-Emitting Diodes (OLEDs), the performance and longevity of devices are highly dependent on the properties of the materials used, particularly in the hole transporting layer (HTL). Hole Transporting Materials (HTMs) facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer.

Furthermore, the carbon-fluorine bond is exceptionally strong, meaning that incorporating these functional groups can enhance the thermal and chemical stability of the HTMs. researchgate.net This increased stability leads to longer operational lifetimes for OLED devices, a critical factor for commercial applications. Researchers synthesize complex HTMs by using derivatives of this compound in cross-coupling reactions to build larger, conjugated molecular architectures tailored for optimal charge transport. rsc.orgfrontiersin.org

Table 1: Influence of Fluorine Functional Groups on Hole Transporting Material Properties

| Property | Effect of -F and -OCF3 Groups | Rationale for OLED Improvement |

|---|---|---|

| HOMO Energy Level | Lowers the energy level | Reduces the energy barrier for hole injection from the anode, enhancing device efficiency. |

| Thermal Stability | Increases stability | The high strength of the C-F bond leads to greater material robustness and longer device operational lifetime. |

| Electrochemical Stability | Enhances stability during device operation | Reduces degradation from oxidation/reduction cycles, improving the longevity of the OLED. |

| Solubility | Can be modified for better processing | Allows for better film formation during the manufacturing of OLED screens. |

Development of Functional Polymers and Advanced Materials

The introduction of fluorinated moieties into polymer structures is a well-established strategy for creating high-performance materials. This compound is a valuable monomer or intermediate in the synthesis of specialty fluoropolymers. These polymers are sought after for applications demanding exceptional durability and specific physical properties. researchgate.net

The trifluoromethoxy group, in particular, contributes to a low surface energy, which translates to materials with hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces. This makes them ideal for protective coatings and films that resist soiling and are easy to clean. Furthermore, the inherent chemical inertness imparted by the fluorine content makes these polymers highly resistant to harsh chemicals, solvents, and environmental degradation. researchgate.netchemimpex.com

The synthesis of these functional polymers often involves the polymerization of monomers derived from this compound. The resulting materials find use in a variety of advanced applications, including high-performance coatings, chemically resistant seals and gaskets, and specialized membranes. rsc.org

Liquid Crystal Materials and Optoelectronic Applications

Fluorinated compounds are integral to the formulation of modern liquid crystal (LC) mixtures used in liquid crystal displays (LCDs). The physical properties of LCs, such as dielectric anisotropy (Δε), optical anisotropy (Δn), and viscosity, must be precisely controlled to achieve fast switching speeds, high contrast ratios, and low power consumption. researchgate.netrsc.org

This compound is used as a precursor to synthesize complex liquid crystal molecules. nih.gov Its derivatives, such as 1-bromo-4-(trifluoromethoxy)benzene (B1268045), are commonly employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to construct the rigid rod-like molecules characteristic of calamitic liquid crystals. nih.gov

The strong polarity of the C-F and -OCF3 bonds, combined with their specific placement on the aromatic core, allows for the fine-tuning of the material's dielectric anisotropy. researchgate.nettandfonline.com A high positive dielectric anisotropy is often required for the operation of common display modes like Twisted Nematic (TN) and In-Plane Switching (IPS). The trifluoromethoxy group also influences the mesophase behavior, affecting the temperature range over which the material exists in the desired liquid crystalline state. researchgate.net

Table 2: Properties of Liquid Crystals Modified with Trifluoromethoxy Groups

| Property | Impact of Trifluoromethoxy (-OCF3) Group | Application Benefit in Displays |

|---|---|---|

| Dielectric Anisotropy (Δε) | Significantly modifies the value, often increasing it. researchgate.net | Enables lower voltage operation and faster switching times in LCDs. |

| Mesophase Stability | Affects the clearing point and melting point. researchgate.net | Ensures the liquid crystal phase is stable over a wide operating temperature range. |

| Viscosity | Can be tailored by molecular design. | Lower viscosity contributes to faster response times for pixels. |

Electronic Chemicals

In the semiconductor manufacturing industry, a wide array of specialty chemicals are required for processes such as photolithography, etching, and cleaning. nih.govdalau.com Fluorinated organic compounds play a crucial role due to their unique combination of properties, including chemical stability, specific solvency, and surface-wetting capabilities. semiconductors.orgsemiconductors.org

This compound serves as a building block for more complex fluorochemicals used in these processes. chemimpex.com For instance, it can be a precursor for synthesizing components of photoresists or anti-reflective coatings used in photolithography. The presence of fluorine can enhance properties like etch resistance and optical transparency at specific wavelengths.

Furthermore, the unique physical and chemical properties of such fluorinated compounds make them suitable for use in high-purity solvents or as additives in cleaning formulations designed to remove residues from silicon wafers without damaging delicate circuit features. inhancetechnologies.com The high thermal and chemical stability of materials derived from this compound ensures they can withstand the aggressive processing environments typical of semiconductor fabrication. semiconductors.org

Applications of 1 Fluoro 4 Trifluoromethoxy Benzene in Pharmaceutical and Agrochemical Sciences

Medicinal Chemistry Applications

The use of fluorinated compounds is a well-established strategy in drug discovery and development. nih.gov The presence of fluorine can significantly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 1-Fluoro-4-(trifluoromethoxy)benzene, possessing both a fluorine atom and a trifluoromethoxy group, is a key intermediate in the synthesis of more complex molecules with desirable pharmacological activities.

Role as Synthetic Intermediate for Pharmaceutical Development

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility stems from the reactivity of the benzene (B151609) ring, which can be further functionalized, and the advantageous properties conferred by the fluoro and trifluoromethoxy substituents. The synthesis of 4-substituted-1-(trifluoromethoxy)benzene compounds is of significant interest as their intermediates are considered extremely useful in the development of pharmaceuticals. google.com The strategic use of such fluorinated building blocks is a dominant approach in the discovery of new drugs. nih.govtandfonline.com

Optimization of Drug Candidates via Fluorination and Trifluoromethoxy Groups

The introduction of fluorine and trifluoromethoxy groups is a key tactic for optimizing the properties of drug candidates. The trifluoromethoxy group, in particular, is utilized in drug design to modulate various physicochemical and biological characteristics of a lead compound. researchgate.net This strategic functionalization can lead to improved potency, selectivity, and pharmacokinetic profiles.

The process of drug optimization often involves fine-tuning the structure of a molecule to enhance its therapeutic effects while minimizing undesirable side effects. The presence of the trifluoromethoxy group can significantly alter a molecule's electronic properties, which in turn can affect its interaction with biological targets. Furthermore, the metabolic stability of a drug candidate can be enhanced by the introduction of these fluorine-containing moieties, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.

Influence on Biological Activity: Lipophilicity, Bioactivity, and Metabolic Stability

Furthermore, the trifluoromethoxy group contributes to increased metabolic stability. The robustness of the C-F bonds makes molecules more resistant to metabolic degradation, thereby prolonging their half-life in the body. This enhanced stability can lead to a more sustained therapeutic effect. The electronic properties of the trifluoromethoxy group can also modulate the bioactivity of a molecule by influencing its binding affinity to enzymes and receptors.

| Property | Influence of Trifluoromethoxy Group |

| Lipophilicity | Increases, potentially improving membrane permeability. |

| Metabolic Stability | Increases due to the strength of the C-F bonds, leading to a longer half-life. |

| Bioactivity | Can be modulated by altering electronic interactions with biological targets. |

Radiochemistry for PET Imaging Probe Construction

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. nih.gov This modality relies on the use of radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). nih.govresearchgate.net Given its favorable half-life and imaging characteristics, ¹⁸F is a widely used radionuclide for the development of PET probes. nih.gov

Compounds containing a fluorine atom, such as this compound, are potential precursors for the synthesis of ¹⁸F-labeled PET imaging agents. The synthesis of such probes would involve replacing the stable fluorine-19 atom with the radioactive fluorine-18 isotope. These ¹⁸F-labeled molecules can then be used to visualize and quantify physiological and pathological processes at the molecular level. For instance, the development of hydrophilic ¹⁸F-fluorosulfotetrazine has demonstrated the utility of ¹⁸F-labeled compounds in in vivo PET imaging. nih.gov

Derivatization Reagent for Biological Molecule Analysis (e.g., Amino Acids)

In the field of analytical biochemistry, derivatization is a common technique used to modify molecules to make them more suitable for analysis by methods such as high-performance liquid chromatography (HPLC). While there is no direct evidence from the provided search results of this compound being used as a derivatization reagent for amino acids, structurally related compounds are widely employed for this purpose.

For instance, 1-Fluoro-2,4-dinitrobenzene, commonly known as Sanger's reagent, has been historically used to determine the N-terminal amino acid of polypeptides. wikipedia.org More recently, 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene has been proposed as a suitable reagent for the derivatization of free amino acids for their determination in various samples. mdpi.comresearchgate.net These reagents react with the amino groups of amino acids, allowing for their sensitive detection. wikipedia.orgmdpi.com

Agrochemical Applications

The principles of utilizing fluorinated compounds in medicinal chemistry also extend to the agrochemical industry. The introduction of fluorine-containing groups into pesticides, including herbicides, insecticides, and fungicides, can lead to enhanced potency, selectivity, and environmental stability. jmu.edu Intermediates in the synthesis of 4-substituted-1-(trifluoromethoxy)benzene compounds are noted to be extremely useful in the development of pesticides. google.com The strategic incorporation of fluorine is a significant factor in the advancement of agrochemical development. researchgate.net

The trifluoromethoxy group, in particular, can improve the performance of agrochemicals by increasing their uptake and transport within the target organism and by enhancing their resistance to metabolic degradation. This leads to more effective and longer-lasting pest control. The use of fluorinated building blocks is a key strategy in the creation of new and improved agrochemical products. nih.gov

Role as Building Block for Pesticides and Herbicides

One prominent example is the anilide fungicide Thifluzamide . This compound is synthesized through the formal condensation of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid with the amino group of 2,6-dibromo-4-(trifluoromethoxy)aniline. chimia.ch The latter is a critical intermediate, prepared by the bromination of 4-(trifluoromethoxy)aniline. researchgate.netchimia.ch

Another significant agrochemical incorporating this moiety is the insecticide Flometoquin . The synthesis of this novel quinoline-based insecticide involves the use of 4-(trifluoromethoxy)phenol (B149201) as a key precursor, which forms the phenoxy side chain of the final molecule. mdpi.com

The herbicide Trifluralin represents a case where a related trifluoromethyl group, rather than trifluoromethoxy, is present on the aniline (B41778) ring. Studies on Trifluralin and its analogs have demonstrated that the trifluoromethyl group is more effective for pre-emergence activity compared to a methyl group. researchgate.net This highlights the significant impact that fluorine-containing substituents have on the biological activity of agrochemicals.

| Agrochemical | Type | Key 4-(trifluoromethoxy)phenyl Intermediate |

|---|---|---|

| Thifluzamide | Fungicide | 2,6-Dibromo-4-(trifluoromethoxy)aniline |

| Flometoquin | Insecticide | 4-(trifluoromethoxy)phenol |

Enhanced Bioactivity and Reduced Toxicity in Agrochemicals

The trifluoromethoxy group imparts several advantageous properties to agrochemical molecules, primarily by enhancing their metabolic stability and lipophilicity. These modifications can lead to improved biological activity and, in some cases, a more favorable toxicity profile. ontosight.airesearchgate.net

Enhanced Bioactivity:

The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal and agrochemical chemistry. researchgate.net Increased lipophilicity can enhance the permeability of a molecule across biological membranes, such as the waxy cuticle of plants or the exoskeleton of insects, leading to improved uptake and transport to the target site. nih.gov This often results in greater potency and efficacy.

Furthermore, the trifluoromethoxy group provides significant metabolic stability. ontosight.ai It is much more resistant to enzymatic degradation, particularly oxidative demethylation by cytochrome P450 enzymes, compared to a standard methoxy (B1213986) group. researchgate.net This increased stability leads to a longer biological half-life, which can result in prolonged activity and potentially lower application rates. The strong electron-withdrawing nature of the trifluoromethoxy group can also influence the electronic environment of the molecule, potentially leading to stronger binding interactions with the target enzyme or receptor. nih.gov

While direct comparative data for trifluoromethoxy-substituted pesticides versus their non-fluorinated analogs is limited, research on related fluorinated groups provides insight. For instance, a study on analogs of the insecticide fipronil (B1672679) showed that replacing a trifluoromethyl group with a phenylsulfur pentafluoride group resulted in higher activity against a resistant strain of housefly, demonstrating the profound impact of fluorinated substituents on overcoming resistance and enhancing potency. google.com

Reduced Toxicity:

The strategic placement of fluorine-containing groups can lead to the development of pesticides with improved selectivity and lower toxicity to non-target organisms. google.com By modifying the metabolic profile of a compound, the formation of potentially toxic metabolites can be minimized. The enhanced stability of the C-F bond and the trifluoromethoxy group as a whole means it is less likely to be metabolized into reactive intermediates. While comprehensive data is often proprietary, the development of modern agrochemicals focuses on maximizing efficacy against target pests while minimizing adverse effects on the environment and other organisms. The unique properties of the trifluoromethoxy group make it a valuable tool in achieving this balance. semanticscholar.org

| Property Conferred by -OCF3 Group | Physicochemical Effect | Resulting Biological Advantage |

|---|---|---|

| High Lipophilicity | Increases solubility in lipids | Enhanced membrane permeability and uptake nih.gov |

| Metabolic Stability | Resistant to oxidative enzymatic degradation (e.g., CYP450) researchgate.net | Increased biological half-life, prolonged activity ontosight.ai |

| Strong Electron-Withdrawing Nature | Alters molecular electronic properties | Potentially improved target binding affinity nih.gov |

Environmental and Safety Considerations in the Research of 1 Fluoro 4 Trifluoromethoxy Benzene

Hazard Identification in Laboratory and Industrial Settings

Identifying the hazards associated with 1-Fluoro-4-(trifluoromethoxy)benzene is the first step in ensuring safe laboratory and industrial practices. While specific data for this exact compound may be limited, information from closely related fluorinated benzene (B151609) derivatives provides a strong basis for hazard assessment. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is used to standardize hazard communication.

Based on analogous compounds like (Trifluoromethoxy)benzene and 1-Fluoro-4-(trifluoromethyl)benzene, this compound is anticipated to be a hazardous substance. nih.govthermofisher.com Key physical and health hazards include high flammability and irritation to the skin, eyes, and respiratory system. nih.govthermofisher.com The compound is expected to be a highly flammable liquid and vapor. nih.govthermofisher.com Direct contact can cause skin and serious eye irritation, while inhalation of vapors may lead to respiratory irritation. nih.govthermofisher.com

The following table summarizes the expected GHS hazard classifications for this compound, extrapolated from similar compounds.

| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 2 | Danger | H225: Highly flammable liquid and vapor nih.govthermofisher.com | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation nih.govthermofisher.com | |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation nih.govthermofisher.com | |

| Specific target organ toxicity — single exposure | Category 3 | Warning | H335: May cause respiratory irritation nih.gov | |

| Hazardous to the aquatic environment, long-term hazard | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects merckmillipore.com |

Safe Handling, Storage, and Disposal Protocols for Researchers

Given the identified hazards, strict protocols for handling, storage, and disposal are mandatory for researchers working with this compound. These measures are designed to prevent exposure, fires, and environmental contamination.

Handling: Researchers should always handle this chemical in a well-ventilated area, preferably within a chemical fume hood. fishersci.comwashington.edu Personal Protective Equipment (PPE) is essential and includes chemical safety goggles, a lab coat, and appropriate gloves. umich.edu Standard laboratory gloves may not offer sufficient protection; therefore, gloves made from materials like Viton or neoprene are recommended. umich.edu To prevent ignition from static electricity, all equipment must be properly grounded and bonded, and non-sparking tools should be used. fishersci.comfishersci.com

Storage: this compound should be stored in a tightly sealed, properly labeled container. washington.edufishersci.com The storage area must be cool, dry, well-ventilated, and designated for flammable liquids, such as a flammable storage cabinet. washington.eduumich.edu It is crucial to store this compound away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents. fishersci.comfishersci.com

Disposal: As a hazardous substance, this compound and any contaminated materials (e.g., gloves, absorbent pads) must be disposed of as hazardous waste. washington.eduumich.edu Disposal should be carried out through a licensed disposal company, in accordance with all local, state, and federal regulations. cdhfinechemical.com The chemical must not be allowed to enter the environment or sewer systems. fishersci.comcdhfinechemical.com

The table below provides a summary of recommended safety protocols.

| Protocol | Requirement | Rationale |

| Engineering Controls | Use in a chemical fume hood; ensure proper ventilation. washington.edu | To minimize inhalation of vapors. |

| Personal Protective Equipment (PPE) | Wear safety goggles, lab coat, and chemically resistant gloves (e.g., Viton, Neoprene). umich.edu | To prevent eye and skin contact. |

| Fire Safety | Keep away from ignition sources; use non-sparking tools; ground equipment. fishersci.comfishersci.com | To prevent fire and explosion due to high flammability. |

| Storage | Store in a cool, dry, well-ventilated area in a sealed container, away from oxidizers. fishersci.comfishersci.com | To maintain chemical stability and prevent hazardous reactions. |

| Spill Management | Use appropriate absorbents for spills; clean the area thoroughly. umich.edu | To contain and safely clean up accidental releases. |

| Disposal | Collect in a labeled hazardous waste container for disposal by a licensed professional. umich.educdhfinechemical.com | To prevent environmental contamination and comply with regulations. |

Environmental Fate and Degradation Studies

The environmental fate of fluorinated aromatic compounds is a significant concern due to the strength of the carbon-fluorine bond, which often leads to environmental persistence. nih.gov While specific degradation studies on this compound are not widely available, research on related compounds provides insight into its likely behavior in the environment.

Studies on the aerobic metabolism of fluorobenzene (B45895) show that some bacteria can initiate degradation by attacking the aromatic ring, leading to intermediates such as 4-fluorocatechol, which is then subject to ring cleavage. researchgate.netnih.gov However, the presence of the highly stable trifluoromethoxy group may hinder or alter these microbial degradation pathways. Research on compounds with trifluoromethyl groups has shown that biodegradation can sometimes proceed through ring-fission but may stop at the formation of a recalcitrant intermediate. oup.com

Environmental Transport and Toxicity: The fate and transport of per- and polyfluoroalkyl substances (PFAS) in the environment are complex and can lead to widespread distribution in soil and water. nih.govitrcweb.org Structurally similar compounds, such as 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene, are classified as very toxic to aquatic life with long-lasting effects. merckmillipore.com This suggests that this compound could also pose a significant risk to aquatic ecosystems if released into the environment. Its low water solubility and potential for sorption to sediment could influence its transport and bioavailability.

The following table summarizes the expected environmental behavior based on related compounds.

| Environmental Aspect | Finding from Related Compounds | Implication for this compound |

| Persistence | Carbon-fluorine bonds are extremely strong; trifluoromethyl groups are recalcitrant to defluorination. nih.govresearchgate.net | Likely to be persistent in the environment. |

| Biodegradation | Microbial degradation of the benzene ring is possible, but trifluoromethyl groups can halt the process after ring cleavage. researchgate.netoup.com | May be resistant to complete biodegradation, potentially forming persistent metabolites. |

| Aquatic Toxicity | Structurally similar compounds are very toxic to aquatic life with long-lasting effects. merckmillipore.com | Potential to be harmful to aquatic organisms if released into waterways. |

| Transport | PFAS can be mobile in soil and water, but sorption to organic matter and minerals can occur. nih.govitrcweb.org | May be transported through groundwater or persist in soil and sediment. |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The synthesis of aryl trifluoromethyl ethers, including 1-fluoro-4-(trifluoromethoxy)benzene, has historically relied on methods that can be harsh or require toxic reagents. nih.gov Early methods involved the displacement of chlorine with fluorine using reagents like anhydrous hydrogen fluoride (B91410) or antimony trifluoride. nih.gov Other approaches utilized highly toxic aryl chlorothionoformates or required high-pressure vessels and reagents like sulfur tetrafluoride (SF4). nih.govbeilstein-journals.org

Future research is focused on developing more efficient, safer, and environmentally friendly synthetic routes. Key areas of exploration include:

Green Chemistry Approaches: Investigating protocols that minimize hazardous reagents and waste is a priority. This includes the development of electrochemical methods for O-trifluoromethylation, which offer a mild and efficient alternative to traditional protocols. chemrevlett.comresearchgate.net Visible-light-induced trifluoromethoxylation is another promising sustainable strategy being explored. rsc.org